molecular formula C16H21N3O2 B2962513 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide CAS No. 1286705-23-4

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide

Cat. No.: B2962513
CAS No.: 1286705-23-4
M. Wt: 287.363
InChI Key: HWCMVFCJRIGXDM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide is a synthetic organic compound designed for advanced pharmacological and neuroscientific research. Its molecular structure incorporates a methoxyphenyl group linked via a propanamide chain to a 2-methylimidazole moiety, a heterocyclic system renowned for its significant presence in biologically active molecules and its ability to serve as a pharmacophore in medicinal chemistry . The imidazole ring is a near-ubiquitous component in potent natural products and drugs, particularly those targeting the central nervous system . This structural profile suggests high potential for this compound in studies focused on neuropeptide receptor systems. Non-peptide antagonists that target neuropeptide receptors have constituted a major breakthrough in the field, offering advantages over peptide-based molecules such as greater metabolic stability, oral activity, and the ability to cross the blood-brain barrier, making them invaluable tools for probing receptor function in the CNS . Specifically, this compound is offered as a research-grade chemical entity for investigating the pathophysiological roles of various neuropeptides. Its design aligns with strategies used in developing non-peptide antagonists for key receptors, including those for tachykinins (e.g., Substance P), cholecystokinin (CCK), and neuropeptide Y, which are implicated in a wide array of processes from pain transmission and inflammation to anxiety and satiety . Researchers can utilize this compound to explore novel mechanisms of action, characterize receptor-ligand interactions, and develop new models for neurological and cognitive disorders. It is strictly for use in laboratory investigations and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(2-methylimidazol-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13-17-9-11-19(13)12-10-18-16(20)8-5-14-3-6-15(21-2)7-4-14/h3-4,6-7,9,11H,5,8,10,12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCMVFCJRIGXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide can be represented as follows:

C17H22N2O2\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a methoxyphenyl group, an imidazole moiety, and a propanamide backbone, which contribute to its diverse biological properties.

Aromatase Inhibition

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide exhibit potent aromatase inhibition. Aromatase is an enzyme critical in the biosynthesis of estrogens, and its inhibition is significant in the treatment of estrogen-dependent cancers. Docking studies have shown that structural features such as molecular flexibility and hydrophobic interactions enhance binding affinity to the aromatase enzyme .

Antiviral Properties

Compounds with similar structures have been investigated for antiviral activities. For instance, certain N-heterocycles have demonstrated efficacy against various viruses, including hepatitis C and influenza viruses. The presence of the imidazole ring in 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide may contribute to its antiviral potential through mechanisms that disrupt viral replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

Case Study 1: Aromatase Inhibition

In a study focusing on the structural analogs of 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against aromatase activity. The docking simulations aligned with experimental data, confirming strong binding interactions within the active site of the enzyme .

Case Study 2: Antiviral Activity Assessment

Another investigation assessed the antiviral effects of imidazole-containing compounds against influenza viruses. The study highlighted that derivatives similar to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide showed significant inhibition of viral replication at concentrations as low as 0.5 µM .

Case Study 3: Antimicrobial Efficacy

A comprehensive evaluation involving several synthesized analogs demonstrated that compounds structurally related to 3-(4-methoxyphenyl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)propanamide exhibited varying degrees of antibacterial activity. The most effective compounds had MIC values ranging from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
Aromatase InhibitionHuman AromataseLow micromolar range
Antiviral ActivityInfluenza Virus0.5 µM
Antibacterial ActivityB. subtilis4.69 µM
S. aureus22.9 µM

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • 3-(3,4-Dimethoxyphenyl) Analog (CAS 1099311-26-8) :
    Replaces the 4-methoxyphenyl with a 3,4-dimethoxyphenyl group, increasing electron-donating effects and lipophilicity. Molecular weight rises to 393.4 g/mol compared to the target compound’s estimated ~350–370 g/mol. This modification could enhance membrane permeability but reduce solubility .
  • 3-(3,4,5-Trimethoxyphenyl) Derivative (Compound 194): Features a trimethoxyphenyl group, further amplifying steric bulk and electron density.

Imidazole Substituent Modifications

  • N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)-3-(phenylsulfonyl)propanamide (CAS 1286709-99-6) :
    Substitutes the methoxyphenyl with a phenylsulfonyl group, introducing strong electron-withdrawing properties. This change likely reduces basicity and alters binding interactions, such as in enzyme active sites .
  • Benzo[d]imidazole Derivatives (): Compounds like N-[2-(Boc-amino)ethyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide incorporate fused aromatic systems (benzimidazole), which may improve DNA intercalation or topoisomerase inhibition but increase molecular rigidity .

Backbone and Linker Modifications

  • Propargyl Amide Derivatives (): Compounds such as 3-(4-methoxyphenyl)-N-(3-phenylprop-2-yn-1-yl)propanamide (5a) replace the ethyl-imidazole chain with a propargyl group.
  • Pyridinyl-Imidazole Hybrid (Compound 194) :
    Incorporates a pyridinyl-imidazole moiety, enhancing coordination with metal ions (e.g., in kinase ATP-binding pockets). The extended conjugation may improve UV detection in HPLC (retention time 5.5 min) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Polarity/Solubility
Target Compound ~350–370 4-Methoxyphenyl, imidazole Moderate (methoxy enhances logP)
3-(3,4-Dimethoxyphenyl) Analog 393.4 3,4-Dimethoxyphenyl, imidazole Lower aqueous solubility
Compound 194 522.60 Trimethoxyphenyl, pyridinyl High logP (HPLC retention 5.5 min)
CAS 1286709-99-6 ~400–420 Phenylsulfonyl, imidazole High logP (sulfonyl group)

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